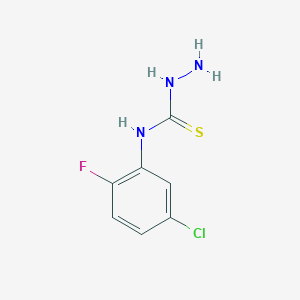

N-(5-Chloro-2-fluorophenyl)hydrazinecarbothioamide

Description

Properties

Molecular Formula |

C7H7ClFN3S |

|---|---|

Molecular Weight |

219.67 g/mol |

IUPAC Name |

1-amino-3-(5-chloro-2-fluorophenyl)thiourea |

InChI |

InChI=1S/C7H7ClFN3S/c8-4-1-2-5(9)6(3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |

InChI Key |

NCGINPDSVYOTPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=S)NN)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of hydrazinecarbothioamide derivatives typically follows a two-step approach:

Detailed Preparation Methods

Preparation of Substituted Phenyl Hydrazine

The starting material, (5-chloro-2-fluorophenyl)hydrazine, is commercially available or can be synthesized by reduction of the corresponding nitro or diazonium precursors. Its molecular formula is C6H6ClFN2, with CAS number 396074-99-0.

Synthesis of N-(5-Chloro-2-fluorophenyl)hydrazinecarbothioamide

The key synthetic step involves the reaction of (5-chloro-2-fluorophenyl)hydrazine with an appropriate isothiocyanate or thiocarbonyl source to form the hydrazinecarbothioamide moiety.

Method A: Direct Reaction with Phenyl Isothiocyanate

- The substituted phenyl hydrazine is reacted with phenyl isothiocyanate or a related isothiocyanate derivative under controlled conditions.

- The reaction is typically carried out in an ethanol or acetonitrile solvent system, often under reflux or at room temperature.

- Acidic or neutral conditions are maintained to facilitate the nucleophilic attack of the hydrazine nitrogen on the isothiocyanate carbon, forming the thiourea linkage.

- The product precipitates out or is isolated by solvent evaporation and recrystallization.

This method is supported by analogous syntheses of related hydrazinecarbothioamides, where hydrazine derivatives react with aryl isothiocyanates to yield the target compounds with good yields (typically 70–90%).

Method B: Use of Protected Hydrazine Derivatives

- To avoid side reactions such as dimer formation, tert-butyl carbazate (a Boc-protected hydrazine) can be reacted with the isothiocyanate to form a protected thiosemicarbazide intermediate.

- Subsequent deprotection with hydrochloric acid yields the free hydrazinecarbothioamide.

- This approach improves selectivity and yield, especially when sensitive substituents are present.

Method C: Solid-Phase Grinding with Phosphorus Pentachloride

- A novel solid-phase method involves grinding thiosemicarbazide, carboxylic acid, and phosphorus pentachloride at room temperature.

- After reaction completion, the crude product is treated with alkaline solution to adjust pH to 8–8.2, filtered, dried, and recrystallized.

- This method offers mild conditions, short reaction times, and high yields (>91%), with low toxicity and simple post-processing.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Acetonitrile, Dioxane | Choice depends on solubility and reactivity |

| Temperature | Room temperature to reflux (~25–80 °C) | Reflux often used to increase reaction rate |

| Reaction Time | 2–6 hours | Varies with method and scale |

| pH | Neutral to slightly acidic or basic (pH 8–8.2 in some methods) | pH control critical for product isolation |

| Catalysts/Additives | Triethylamine (catalytic), HCl (for deprotection) | Used to facilitate reaction or deprotection |

| Yield | 70–91% | Higher yields with protected hydrazine or solid-phase methods |

Research Findings and Comparative Analysis

- The use of protected hydrazine derivatives (tert-butyl carbazate) prevents unwanted dimerization and improves yield and purity.

- Solid-phase grinding with phosphorus pentachloride is an innovative, efficient, and environmentally friendlier method compared to traditional liquid-phase synthesis.

- Reaction with aryl isothiocyanates remains the most common and straightforward approach, adaptable to various substituted phenyl hydrazines.

- The choice of solvent and reaction conditions significantly affects the purity and yield of the final hydrazinecarbothioamide.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-fluorophenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-(5-Chloro-2-fluorophenyl)hydrazinecarbothioamide exhibit significant anticancer properties. For instance, derivatives of hydrazinecarbothioamide have been tested against various cancer cell lines, demonstrating cytotoxic effects. A study evaluated the antiproliferative activity of several hydrazine derivatives, including those with similar structures, showcasing their potential as chemotherapeutic agents against tumors such as breast, lung, and colon cancers .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have shown that thiosemicarbazones, related to hydrazinecarbothioamides, possess antibacterial and antifungal properties. This opens avenues for developing new antimicrobial agents based on the structural framework of this compound .

3. Inhibitors of Multidrug Resistance

this compound may also serve as an inhibitor of multidrug resistance in cancer therapy. Research has focused on understanding how such compounds interact with ATP-binding cassette transporters, which are often responsible for drug efflux in resistant cancer cells. This interaction could enhance the efficacy of existing chemotherapeutics by preventing their removal from cancer cells .

Material Science Applications

1. Synthesis of Novel Materials

The unique chemical properties of this compound allow it to be utilized in synthesizing novel materials with specific functionalities. Its ability to form coordination complexes with metals can lead to the development of new catalysts or materials for electronic applications .

2. Cosmetic Formulations

Given its potential skin compatibility and biological activity, this compound could be explored for use in cosmetic formulations aimed at enhancing skin health or providing therapeutic benefits against skin conditions .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-fluorophenyl)hydrazinecarbothioamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications. The exact pathways and targets involved would depend on the specific application and context.

Comparison with Similar Compounds

Spectroscopic and Physicochemical Properties

- ¹H-NMR Trends : Aromatic protons in chloro- and fluorophenyl derivatives resonate at δ 6.8–8.2 ppm, while benzylidene protons appear as singlets at δ 8.1–8.5 ppm .

- Melting Points: Electron-withdrawing substituents (e.g., NO₂, Cl) increase melting points (e.g., 228–230°C for 3b) compared to methoxy-substituted analogs (166–168°C for 3c) .

- Purity : HPLC-UV and LC-MS analyses confirm high purity (>93%) for many derivatives .

Key Findings :

- Antiviral Activity : Fluorine and trifluoromethyl groups enhance activity against herpesviruses .

- Anticancer Activity : Chlorophenyl and pyridyl substituents improve cytotoxicity, likely due to enhanced DNA intercalation or enzyme inhibition .

- Antibacterial Activity : Halogenated aryl groups (Cl, F) increase potency against Gram-positive bacteria .

Substituent Effects on Activity

- Electron-Withdrawing Groups (Cl, NO₂): Improve thermal stability and enzyme-binding affinity but may reduce solubility .

- Electron-Donating Groups (OMe) : Lower melting points and modulate selectivity (e.g., HL2 vs. HL3 in anticancer activity) .

- Benzylidene Modifications : Aromatic aldehydes with nitro or hydroxy groups enhance π-π stacking interactions in molecular docking studies .

Biological Activity

N-(5-Chloro-2-fluorophenyl)hydrazinecarbothioamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a hydrazinecarbothioamide functional group, characterized by a carbon-thioamide linkage. The presence of chlorine and fluorine atoms on the phenyl ring enhances its chemical reactivity and biological interactions. The molecular formula for this compound is .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in various studies.

| Compound Name | Activity Type | MIC (µg/mL) |

|---|---|---|

| N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide | Antibacterial | 32 |

| N-(4-Bromo-2-fluorophenyl)hydrazinecarbothioamide | Antifungal | 16 |

These findings suggest that the halogen substitutions on the phenyl ring play a crucial role in enhancing antimicrobial potency.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 ± 0.5 | |

| HeLa (Cervical Cancer) | 20.3 ± 0.8 | |

| A549 (Lung Cancer) | 18.5 ± 0.6 |

The structure-activity relationship (SAR) analysis reveals that the presence of electron-withdrawing groups like chlorine and fluorine enhances the cytotoxicity of the compound.

Case Studies

- In Vitro Cytotoxicity Study : A study assessed the cytotoxic effects of this compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM, suggesting potent anticancer activity.

- Antibacterial Efficacy : Another study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cellular Membranes : The hydrophobic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.